molecular formula C₅H₇NaO₂ B1141018 Sodium;2-methyl-3-oxobut-1-en-1-olate CAS No. 35116-41-7

Sodium;2-methyl-3-oxobut-1-en-1-olate

Cat. No.: B1141018
CAS No.: 35116-41-7
M. Wt: 122.1
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Description

. This compound is characterized by its unique structure, which includes a sodium ion bonded to a 2-methyl-3-oxobut-1-en-1-olate anion. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-methyl-3-oxobut-1-en-1-olate typically involves the reaction of 2-methyl-3-oxobut-1-en-1-ol with sodium hydroxide. The reaction is carried out in an aqueous medium, where the sodium hydroxide acts as a base, deprotonating the hydroxyl group of the 2-methyl-3-oxobut-1-en-1-ol to form the sodium salt .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger quantities of the reactants and maintaining controlled reaction conditions. The process involves continuous stirring and temperature control to ensure complete conversion of the starting material to the desired product .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-methyl-3-oxobut-1-en-1-olate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium;2-methyl-3-oxobut-1-en-1-olate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium;2-methyl-3-oxobut-1-en-1-olate involves its ability to act as a nucleophile in various chemical reactions. The sodium ion enhances the nucleophilicity of the 2-methyl-3-oxobut-1-en-1-olate anion, allowing it to readily participate in nucleophilic substitution and addition reactions. The compound can interact with various molecular targets and pathways, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Sodium;2-methyl-3-oxobut-1-en-1-olate can be compared with other similar compounds, such as:

This compound stands out due to its unique structure and versatile reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

sodium;2-methyl-3-oxobut-1-en-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2.Na/c1-4(3-6)5(2)7;/h3,6H,1-2H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUJKSCAQOORQX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C[O-])C(=O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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